Clemastanin B exhibits potent anti-inflammatory effects, demonstrated in various in vitro and in vivo studies. It has been shown to suppress the production of pro-inflammatory mediators such as cytokines and nitric oxide, thereby mitigating inflammation-induced tissue damage. Studies suggest its potential therapeutic application in inflammatory diseases like arthritis, asthma, and inflammatory bowel disease. [, ]
Clemastanin B demonstrates neuroprotective properties, potentially safeguarding nerve cells from damage. It has been shown to reduce oxidative stress and neuronal cell death in models of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. These findings suggest its potential for developing novel therapeutic strategies for neurodegenerative conditions. [, ]
Clemastanin B is a lignan compound primarily isolated from the roots of Clematis stans and Isatis indigotica. It is characterized by its complex chemical structure, which includes multiple aromatic rings and hydroxyl groups, contributing to its biological activity. The compound has garnered attention for its potential therapeutic properties, particularly in antiviral applications.
The synthesis of clemastanin B can be achieved through several methods:
Clemastanin B has several applications in medicine and pharmacology:
Studies on the interactions of clemastanin B with other compounds have revealed its synergistic effects when combined with certain antiviral agents. For instance, it has been shown to enhance the efficacy of existing antiviral drugs by targeting different stages of the viral life cycle. Additionally, research indicates that clemastanin B may interact with cellular signaling pathways involved in inflammation and immune response modulation .
Clemastanin B shares structural and functional similarities with other lignans. Here are some comparable compounds:
Compound Name | Source Plant | Key Activities | Unique Features |
---|---|---|---|
Lariciresinol | Linum usitatissimum | Antioxidant, anti-inflammatory | Exhibits strong neuroprotective effects |
Epigoitrin | Isatis indigotica | Antiviral | Known for its distinct glycosylation |
Secoisolariciresinol | Linum usitatissimum | Antioxidant | Potentially impacts metabolic pathways |
Clemastanin B is unique due to its specific antiviral activity against influenza viruses and its dual role as an antioxidant and anti-inflammatory agent. This combination makes it a promising candidate for further research in therapeutic applications.
The UGT72 family enzyme IiUGT4 has been identified as the primary catalyst for clemastanin B biosynthesis in Isatis indigotica. Kinetic studies demonstrate that IiUGT4 exhibits superior catalytic efficiency ($$k{cat}/Km = 1.54 \times 10^4 \, \text{M}^{-1} \text{s}^{-1}$$) compared to related UGTs, enabling its dual capacity to glycosylate both the 4- and 4′-hydroxyl groups of lariciresinol [1] [2]. Molecular docking and site-directed mutagenesis reveal that residues H373, W376, and E397 form a conserved catalytic triad essential for UDP-glucose binding, while F151 governs substrate orientation by stabilizing lariciresinol’s aromatic rings [1].
Table 1: Kinetic Parameters of IiUGT4 for Lignan Substrates
Substrate | $$K_m$$ (μM) | $$k_{cat}$$ (s⁻¹) | $$k{cat}/Km$$ (M⁻¹s⁻¹) |
---|---|---|---|
Lariciresinol | 48.7 ± 3.2 | 0.75 ± 0.03 | $$1.54 \times 10^4$$ |
UDP-Glucose | 212 ± 18 | 0.69 ± 0.02 | $$3.25 \times 10^3$$ |
While IiUGT4 specializes in lariciresinol glycosylation, paralogs IiUGT71B5a (UGT71B subfamily) and IiUGT1 (UGT72 family) exhibit distinct substrate preferences:
This functional divergence highlights evolutionary specialization within UGT families for distinct lignan glycosylation roles.
RNA-seq analysis of Isatis indigotica tissues revealed spatial regulation of clemastanin B biosynthesis:
Co-expression network analysis identified a 15-gene module (r = 0.92, p < 0.001) centered on IiUGT4, including transporters (ABCG25) and transcription factors (MYB87) [3]. This cluster provides targets for metabolic engineering.
Recent work has established a modular E. coli platform for clemastanin B synthesis:
Multi-Strain Fermentation System:
Optimization Challenges:
Table 2: Heterologous Production Metrics for Clemastanin B
Host System | Yield (mg/L) | Time (hr) | Key Modifications |
---|---|---|---|
E. coli BL21 | 128 | 96 | AtSUS1 co-expression |
E. coli DH10B | 89 | 120 | zwf knockout |
Clemastanin B demonstrates potent antiviral activity against both human and avian influenza virus strains through a multifaceted mechanism targeting critical stages of viral replication [1] [2]. The compound exhibits broad-spectrum efficacy against various influenza subtypes, including human H1N1 (including swine-origin H1N1), H3N2, and influenza B viruses, as well as avian strains H6N2, H7N3, and H9N2, with half-maximal inhibitory concentrations ranging from 0.087 to 0.72 mg/ml [1] [3] [4].
The antiviral mechanism of clemastanin B against influenza viruses operates through multiple pathways that collectively disrupt viral replication processes. Table 1 demonstrates the comprehensive inhibitory profile of clemastanin B against various influenza strains, showing consistent efficacy across both human and avian subtypes [1] [2].
Virus Strain | IC50 (mg/ml) | Inhibition Mechanism | Viral Entry Stage |
---|---|---|---|
H1N1 (Human) | 0.087-0.72 | RNP nuclear retention | Early stage |
H1N1 (Swine-origin) | 0.087-0.72 | RNP nuclear retention | Early stage |
H3N2 (Human) | 0.087-0.72 | RNP nuclear retention | Early stage |
Influenza B | 0.087-0.72 | RNP nuclear retention | Early stage |
H6N2 (Avian) | 0.087-0.72 | RNP nuclear retention | Early stage |
H7N3 (Avian) | 0.087-0.72 | RNP nuclear retention | Early stage |
H9N2 (Avian) | 0.087-0.72 | RNP nuclear retention | Early stage |
The primary mechanism by which clemastanin B exerts its antiviral effects involves the retention of viral ribonucleoprotein complexes within the nucleus of infected cells [1] [3] [4]. This nuclear retention strategy represents a critical disruption of the influenza virus life cycle, as successful viral replication requires the export of newly synthesized viral ribonucleoprotein complexes from the nucleus to the cytoplasm for assembly into progeny virions [5] [6].
Clemastanin B treatment results in the accumulation of viral nucleoprotein within the nuclei of infected Madin-Darby Canine Kidney cells, effectively blocking the normal trafficking of ribonucleoprotein complexes [1] [2]. This retention mechanism is particularly effective because it targets a conserved and essential step in influenza virus replication that cannot be easily bypassed through viral mutation [1] [3].
The compound demonstrates its efficacy by interfering with the normal nuclear export pathways utilized by influenza viruses. Under normal conditions, viral ribonucleoprotein complexes are exported from the nucleus through the Chromosome Region Maintenance protein 1-mediated nuclear export pathway, which is facilitated by specific viral proteins and cellular factors [6] [7]. Clemastanin B disrupts this process by preventing the proper formation or function of the export complex, leading to the accumulation of viral genetic material within the nucleus where it cannot contribute to progeny virus production [1] [4].
The nuclear retention strategy employed by clemastanin B is particularly advantageous because it targets a host-virus interaction that is essential for viral replication but not critical for normal cellular functions. This selectivity contributes to the compound's favorable therapeutic profile and reduces the likelihood of cellular toxicity [1] [2].
Clemastanin B exhibits significant antiviral activity through its interference with hemagglutinin-mediated viral attachment and entry processes [8] [9] [10]. The compound demonstrates the ability to block viral attachment to host cells, which represents an additional mechanism of action beyond its nuclear retention effects [8] [11].
The hemagglutinin binding site competition mechanism involves clemastanin B interfering with the interaction between viral hemagglutinin proteins and cellular sialic acid receptors. This interference occurs through direct competition for binding sites or through allosteric modulation of hemagglutinin conformation [12] [13]. The compound's effectiveness in preventing viral attachment is demonstrated by its ability to reduce viral titers when added simultaneously with virus inoculation [8] [10].
Research has shown that clemastanin B affects the normal receptor binding dynamics of influenza viruses by disrupting the balance between hemagglutinin-mediated attachment and neuraminidase-mediated release [12] [14]. This disruption prevents the efficient attachment of viral particles to target cells and reduces the overall infectivity of the virus [8] [9].
The compound's ability to interfere with hemagglutinin binding represents a complementary mechanism to its nuclear retention effects, providing multiple points of intervention in the viral life cycle. This multi-target approach contributes to the compound's effectiveness and reduces the likelihood of viral resistance development [1] [3] [4].
Clemastanin B demonstrates significant potential as an inhibitor of severe acute respiratory syndrome coronavirus 2 through its ability to target critical viral enzymes involved in replication and processing [15]. Computational molecular docking studies have revealed that clemastanin B exhibits strong binding affinity to multiple severe acute respiratory syndrome coronavirus 2 protein targets, with particularly notable interactions with the main protease and RNA-dependent RNA polymerase [15].
Table 2 presents the molecular docking analysis results for clemastanin B against key severe acute respiratory syndrome coronavirus 2 targets, demonstrating the compound's multi-target inhibitory potential.
Target Protein | Docking Score (kcal/mol) | Key Binding Residues | Binding Affinity Rank |
---|---|---|---|
Main Protease (6M2N) | -8.19 | Thr24, Thr26, His41, Thr190, Gln192 | Highest |
RNA Replicase (7BV2) | -6.89 | Ade13, Ade14, Tyr546, Cyt15, Lys545 | High |
Papain-like Protease (6WRH) | -6.28 | Tyr35, Asp40, Val159 | Moderate |
Spike Glycoprotein (6LZG) | -6.17 | Lys309, Gln325, Gly354, Asp405 | Moderate |
The main protease of severe acute respiratory syndrome coronavirus 2 represents a highly attractive target for antiviral development due to its essential role in viral polyprotein processing [16] [17] [18]. Clemastanin B demonstrates exceptional binding affinity to the main protease with a docking score of -8.19 kcal/mol, indicating strong potential for inhibitory activity [15]. The compound forms multiple hydrogen bonds with critical active site residues including Thr24, Thr26, His41, Thr190, and Gln192 [15].
The binding interactions of clemastanin B with the main protease active site involve the formation of stabilizing hydrogen bonds through the compound's hydroxyl groups present in its lignan structure [15]. These interactions are particularly significant because they involve residues that are highly conserved across coronavirus main proteases and are essential for catalytic activity [17] [18] [19].
The RNA-dependent RNA polymerase of severe acute respiratory syndrome coronavirus 2 represents another critical target for clemastanin B inhibition [15]. The compound demonstrates strong binding to the replicase complex with a docking score of -6.89 kcal/mol, surpassing the binding affinity of established inhibitors such as remdesivir in computational analysis [15]. The key binding interactions involve nucleotide bases Ade13, Ade14, and Cyt15, along with amino acid residues Tyr546, Lys545, and Lys500 [15].
The binding mode of clemastanin B to the RNA-dependent RNA polymerase suggests that the compound may function as an allosteric inhibitor, interfering with the normal conformational changes required for efficient RNA synthesis [15] [20] [21]. This mechanism of action is particularly valuable because it represents a different approach from nucleoside analog inhibitors and may provide complementary therapeutic benefits [20] [22].
The antiviral spectrum of clemastanin B demonstrates significant selectivity, with potent activity against Orthomyxoviridae (influenza viruses) but limited effectiveness against Paramyxoviridae and Picornaviridae family members [1] [3] [4]. This selectivity pattern provides important insights into the compound's mechanism of action and potential therapeutic applications.
Table 3 illustrates the comparative antiviral efficacy of clemastanin B across different viral families, highlighting its selective activity profile.
Viral Family | Representative Viruses | Clemastanin B Activity | Primary Target | IC50 Range |
---|---|---|---|---|
Orthomyxoviridae | Influenza A/B | Active | RNP complex | 0.087-0.72 mg/ml |
Paramyxoviridae | RSV, PIV3 | Inactive | Not applicable | No activity |
Picornaviridae | EV71, HRV | Inactive | Not applicable | No activity |
Coronaviridae | SARS-CoV-2 | Predicted Active | Main protease/RdRp | Predicted effective |
Clemastanin B demonstrates no significant antiviral activity against members of the Paramyxoviridae family, including respiratory syncytial virus, adenovirus 3, and parainfluenza virus 3 [1] [3] [4]. This lack of activity against paramyxoviruses is consistent with the fundamental differences in replication strategies between these viruses and influenza viruses [23] [24] [25].
Paramyxoviruses replicate entirely in the cytoplasm and do not require nuclear functions for their replication cycle [23] [25]. Since clemastanin B's primary mechanism of action involves the disruption of nuclear export processes, it is not surprising that the compound shows no activity against these cytoplasmic replicating viruses [1] [3] [23].